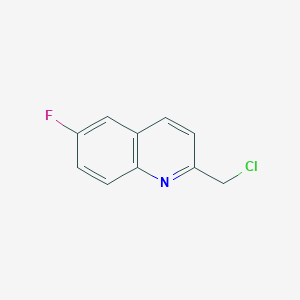

2-(Chloromethyl)-6-fluoroquinoline

概要

説明

2-(Chloromethyl)-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoroquinoline typically involves the chloromethylation of 6-fluoroquinoline. One common method is the reaction of 6-fluoroquinoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives with modified biological and physicochemical properties.

Key reactions include:

-

Amine alkylation : Reaction with primary or secondary amines (e.g., dimethylamine, piperidine) in the presence of K₂CO₃ at 50°C yields aminoalkyl derivatives .

-

Thiol substitution : Treatment with thiophenols or benzylthiols produces thioether-linked compounds, often oxidized to sulfones using H₂O₂/NaWO₄ .

Example:

Reaction with 4-methoxythiophenol:

Knoevenagel Condensation

The methyl group adjacent to the chloromethyl substituent participates in condensation with aryl aldehydes to form styryl derivatives.

Conditions:

Outcomes:

-

Yields: 74–92%

-

Stereoselectivity: Exclusively trans-(E) isomers confirmed by -NMR coupling constants () .

Example:

Reaction with 4-methoxybenzaldehyde:

Cross-Coupling Reactions

The quinoline scaffold facilitates palladium-catalyzed coupling reactions.

Sonogashira Coupling:

-

Catalysts: Pd(PPh₃)₄/CuI

-

Substrates: Terminal alkynes

-

Solvent: THF or DMF

Example:

Cyclization Reactions

The chloromethyl group enables intramolecular Friedel-Crafts alkylation to construct fused polycyclic systems.

Conditions:

Example:

Formation of a seven-membered ring via intramolecular cyclization:

Metal Chelation

The fluorine atom and aromatic nitrogen participate in metal coordination, though the chloromethyl group’s role is indirect.

Iron(III) Complexation:

-

Ligand-to-metal charge transfer (LMCT) bands observed at 430–570 nm .

-

Chelation occurs via the quinoline nitrogen and adjacent substituents .

Comparative Reaction Data Table

| Reaction Type | Conditions | Key Reagents/Catalysts | Yield (%) | Selectivity |

|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, 50°C, DMF | Amines/Thiols | 80–95 | Regioselective C-2 |

| Knoevenagel Condensation | ZnCl₂, DMF, reflux | Aryl Aldehydes | 74–92 | E-isomer only |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, THF | Terminal Alkynes | 60–75 | C-3 functionalization |

| Friedel-Crafts Cyclization | H₂SO₄, 80°C | – | 65–80 | Seven-membered ring |

Oxidation and Functionalization

The chloromethyl group can be oxidized to a carbonyl or carboxylic acid under controlled conditions, though direct examples are less documented. Indirect evidence suggests:

-

Oxidation : MnO₂ or KMnO₄ may convert –CH₂Cl to –CHO or –COOH.

-

Reduction : LiAlH₄ reduces –CH₂Cl to –CH₃, but competing side reactions limit utility.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

2-(Chloromethyl)-6-fluoroquinoline is primarily recognized for its potential as an antimicrobial agent. It belongs to the fluoroquinolone class, which is widely used to treat bacterial infections. The introduction of fluorine at the C6 position enhances the compound's antibacterial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been developed to combat antibiotic resistance, a growing concern in clinical settings .

Anticancer Properties

Research has indicated that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this structure have shown promising results with IC50 values indicating potent activity against lung cancer cells (H-460) and other types . The structural modifications in these derivatives enhance their interaction with specific molecular targets involved in cancer progression.

Biological Imaging

Fluorescent Probes

The unique photophysical properties of this compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation allows for visualization of cellular processes in real-time, aiding in the study of various biological phenomena. This application is particularly valuable in tracking cellular responses to treatments or understanding disease mechanisms.

Antiviral Activity

Recent studies have highlighted the compound's potential against viral infections, particularly HIV. The substitution patterns on the quinoline ring can significantly influence antiviral activity, with certain derivatives demonstrating high potency against HIV-1 strains. These findings suggest that this compound could be a candidate for further development as an antiviral therapeutic agent .

Antimalarial Properties

The compound has also been investigated for its antimalarial efficacy. Fluorinated analogs of this compound showed improved activity against malaria parasites compared to their non-fluorinated counterparts. This enhancement is attributed to better cellular uptake and interaction with the parasite's metabolic pathways . The ongoing research aims to optimize these compounds for greater efficacy and reduced resistance.

Synthesis of Advanced Materials

In addition to its biological applications, this compound is utilized in materials science. Its derivatives are being explored for use in organic semiconductors and light-emitting diodes (LEDs). The incorporation of this compound into material matrices enhances electronic properties, making it a valuable component in developing advanced electronic devices.

Summary of Applications

Case Studies

- Anticancer Activity : A study demonstrated that a derivative of this compound exhibited IC50 values significantly lower than standard chemotherapeutics like gefitinib, highlighting its potential as a lead compound for further development in cancer therapy .

- Antiviral Research : Another investigation into modified quinolines revealed that specific substitutions on the quinoline ring enhanced their antiviral properties, leading to compounds with picomolar activity against HIV-1, suggesting a promising avenue for new antiviral drug development .

- Material Science Applications : Recent advances have shown that incorporating this compound into polymer matrices can yield materials with superior electronic characteristics suitable for use in next-generation electronic devices.

作用機序

The mechanism of action of 2-(Chloromethyl)-6-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloromethyl and fluoro groups can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and processes.

類似化合物との比較

- 2-(Chloromethyl)-quinoline

- 6-Fluoroquinoline

- 2-(Fluoromethyl)-quinoline

Comparison: 2-(Chloromethyl)-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This dual substitution enhances its reactivity and potential applications compared to similar compounds with only one substituent. The combination of these functional groups can lead to improved pharmacological properties, making it a valuable compound in drug discovery and development.

特性

CAS番号 |

124050-15-3 |

|---|---|

分子式 |

C10H7ClFN |

分子量 |

195.62 g/mol |

IUPAC名 |

2-(chloromethyl)-6-fluoroquinoline |

InChI |

InChI=1S/C10H7ClFN/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2 |

InChIキー |

TYLAXVCCIGSMHK-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=N2)CCl)C=C1F |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。